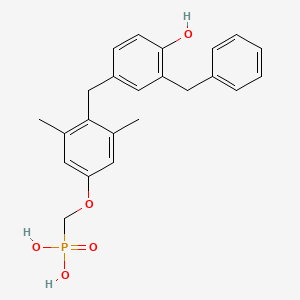

VK-0214

Description

Properties

CAS No. |

852949-30-5 |

|---|---|

Molecular Formula |

C23H25O5P |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid |

InChI |

InChI=1S/C23H25O5P/c1-16-10-21(28-15-29(25,26)27)11-17(2)22(16)14-19-8-9-23(24)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,24H,12,14-15H2,1-2H3,(H2,25,26,27) |

InChI Key |

GFJCILQBXUTOGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Novel Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists for Metabolic Disorders: A Focus on Resmetirom and VK2809

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, particularly Metabolic Dysfunction-Associated Steatohepatitis (MASH), represent a significant and growing unmet medical need. The thyroid hormone receptor-beta (TRβ), predominantly expressed in the liver, has emerged as a promising therapeutic target. Selective activation of TRβ can favorably modulate lipid metabolism and reduce liver fat, inflammation, and fibrosis, while avoiding the adverse effects associated with non-selective thyroid hormone action mediated by TRα. This technical guide provides an in-depth overview of two leading novel selective TRβ agonists, Resmetirom (B1680538) (Madrigal Pharmaceuticals) and VK2809 (Viking Therapeutics). We will delve into their mechanism of action, present comparative quantitative data from clinical trials, detail key experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction to Selective TRβ Agonism

Thyroid hormones are critical regulators of metabolism. Their effects are mediated by two primary receptor isoforms, TRα and TRβ, which have distinct tissue distributions and physiological roles. TRα is predominantly found in the heart, bone, and brain, while TRβ is the major isoform in the liver.[1] Non-selective thyroid hormone analogs have been explored for metabolic disorders but were limited by side effects such as tachycardia and bone loss, which are mediated by TRα activation.

The development of selective TRβ agonists aims to harness the beneficial metabolic effects of thyroid hormone signaling in the liver, including:

-

Increased fatty acid β-oxidation: Enhancing the breakdown of lipids in hepatocytes.

-

Decreased de novo lipogenesis: Reducing the synthesis of new fatty acids.

-

Improved cholesterol metabolism: Promoting the conversion of cholesterol to bile acids.

Resmetirom and VK2809 are orally available small molecules designed to be liver-directed and highly selective for TRβ, offering a targeted approach to treating MASH and other metabolic diseases.[1]

Mechanism of Action and Signaling Pathway

Both Resmetirom and VK2809 act as selective agonists of the TRβ. Upon binding to TRβ in the nucleus of hepatocytes, these agonists induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in lipid metabolism and cellular homeostasis.

Key downstream effects include the upregulation of genes involved in mitochondrial fatty acid oxidation (e.g., CPT1A) and the suppression of genes involved in lipogenesis (e.g., SREBP-1c).[2] This dual action helps to reduce the accumulation of toxic lipid species in the liver, thereby mitigating cellular stress, inflammation, and fibrosis.

Quantitative Data Presentation

The following tables summarize the key efficacy and safety data from the pivotal clinical trials for Resmetirom (MAESTRO-NASH) and VK2809 (VOYAGE).

Table 1: Efficacy of Resmetirom in the MAESTRO-NASH Trial (52 Weeks)

| Endpoint | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) |

| NASH Resolution with No Worsening of Fibrosis | 9.7% | 25.9% (p<0.001) | 29.9% (p<0.001) |

| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 14.2% | 24.2% (p<0.001) | 25.9% (p<0.001) |

| Change in LDL-Cholesterol (at 24 weeks) | +0.1% | -13.6% (p<0.001) | -16.3% (p<0.001) |

Data sourced from the MAESTRO-NASH Phase 3 trial results.[3][4][5][6]

Table 2: Efficacy of VK2809 in the VOYAGE Trial (52 Weeks)

| Endpoint | Placebo | VK2809 (Various Doses) |

| NASH Resolution with No Worsening of Fibrosis | 29% | 63% to 75% |

| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 34% | 44% to 57% |

| Relative Reduction in Liver Fat (MRI-PDFF) at 12 Weeks | N/A | 38% to 55% |

Data sourced from the VOYAGE Phase 2b trial results.[7][8][9]

Table 3: Safety and Tolerability

| Adverse Event | Resmetirom (MAESTRO-NASH) | VK2809 (VOYAGE) |

| Most Common | Diarrhea and nausea were more frequent than placebo.[6] | Generally well-tolerated with a low rate of adverse events.[8] |

| Serious Adverse Events | Incidence was similar across placebo and treatment groups.[6] | No serious adverse events reported in completed studies.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are outlines of key experimental protocols employed in the development of selective TRβ agonists.

In Vitro TRβ Selectivity Assays

Objective: To determine the potency and selectivity of a compound for TRβ over TRα.

Method: Luciferase Reporter Gene Assay [10][11]

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for full-length human TRα or TRβ.

-

A reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a luciferase gene.

-

-

Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., Resmetirom, VK2809) or a reference agonist (e.g., T3).

-

Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) for each receptor subtype. The selectivity ratio is determined by dividing the EC50 for TRα by the EC50 for TRβ.

Preclinical Animal Models of MASH

Objective: To evaluate the in vivo efficacy of a TRβ agonist in a disease-relevant animal model.

Method: Diet-Induced MASH Model [2][12][13][14]

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Diet: Mice are fed a diet high in fat (e.g., 40-60%), fructose, and cholesterol for an extended period (e.g., 16-24 weeks) to induce a MASH phenotype with fibrosis.

-

Compound Administration: The test compound is administered orally once daily at various doses.

-

Efficacy Assessment:

-

Liver Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis.

-

Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.

-

Gene Expression Analysis: Hepatic gene expression of key metabolic and fibrotic markers is quantified by qPCR.

-

Clinical Trial Methodology for MASH

Objective: To assess the safety and efficacy of a TRβ agonist in patients with biopsy-confirmed MASH.

Method: Randomized, Double-Blind, Placebo-Controlled Trial (e.g., MAESTRO-NASH, VOYAGE) [7][9][15][16][17][18]

-

Patient Population: Adults with biopsy-confirmed MASH and fibrosis stage F2 or F3. Key inclusion criteria often include a NAFLD Activity Score (NAS) of ≥4.

-

Randomization: Patients are randomized to receive the investigational drug at one or more dose levels or a placebo.

-

Treatment Duration: Typically 52 weeks for the primary endpoint assessment.

-

Primary Endpoints:

-

NASH Resolution: Defined as a reduction in the NAS to a level indicative of no MASH, without worsening of fibrosis.

-

Fibrosis Improvement: A decrease of at least one stage in fibrosis score without worsening of NASH.

-

-

Key Secondary and Exploratory Endpoints:

-

Assessment Methods:

-

Liver Biopsy: Performed at baseline and end of treatment. Histological scoring is conducted by blinded central pathologists using the NASH Clinical Research Network (CRN) scoring system.[23][24][25][26]

-

MRI-PDFF: A non-invasive imaging technique to quantify the fraction of protons in liver tissue that are bound to fat.

-

Visualization of Experimental Workflows

Conclusion

Selective TRβ agonists, exemplified by Resmetirom and VK2809, represent a significant advancement in the therapeutic landscape for MASH and other metabolic disorders. Their liver-targeted mechanism of action and high selectivity for the TRβ receptor allow for the beneficial modulation of lipid metabolism while minimizing off-target effects. The robust clinical trial data for both compounds demonstrate their potential to resolve steatohepatitis and improve fibrosis, offering hope for patients with this progressive disease. This technical guide provides a foundational understanding of these novel agents, their mechanism, and the methodologies used to evaluate their efficacy and safety, which will be critical for ongoing research and development in this field.

References

- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacologyjournal.in [pharmacologyjournal.in]

- 3. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase 3 Study to Evaluate the Efficacy and Safety of MGL-3196 (Resmetirom) in Patients With NASH and Fibrosis [clinicaltrials.stanford.edu]

- 5. ‘Exciting time for NASH’ with resmetirom phase 3 results | MDedge [mdedge.com]

- 6. ovid.com [ovid.com]

- 7. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vikingtherapeutics.com [vikingtherapeutics.com]

- 9. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Mouse models of nonalcoholic steatohepatitis and their application to new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hbpdint.com [hbpdint.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tuftsmedicine.org [tuftsmedicine.org]

- 18. Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]

- 19. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MRI and MRE for non-invasive quantitative assessment of hepatic steatosis and fibrosis in NAFLD and NASH: Clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. Inter-reader agreement of magnetic resonance imaging proton density fat fraction and its longitudinal change in a clinical trial of adults with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Liver Pathology: Steatohepatitis | AASLD [aasld.org]

- 26. researchgate.net [researchgate.net]

The Discovery and Development of VK-0214 for X-Linked Adrenoleukodystrophy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (X-ALD) is a rare and devastating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to mutations in the ABCD1 gene. VK-0214, a novel, orally available, small molecule selective thyroid hormone receptor beta (TRβ) agonist, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the discovery and development of this compound for the treatment of X-ALD, detailing its mechanism of action, preclinical data, and clinical trial findings. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction to X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter.[1] This protein is responsible for transporting VLCFA-CoA esters into peroxisomes for degradation.[1] Dysfunction of ALDP leads to the accumulation of VLCFAs in various tissues, most critically in the brain, spinal cord, and adrenal glands, resulting in demyelination and neuroinflammation.[1] The clinical spectrum of X-ALD is broad, with the most common form in adults being adrenomyeloneuropathy (AMN), a slowly progressive myelopathy.[1] A critical unmet need exists for therapies that can address the underlying pathophysiology of the disease.

This compound: A Selective Thyroid Hormone Receptor Beta (TRβ) Agonist

This compound is a small molecule designed to selectively activate the thyroid hormone receptor beta (TRβ).[1] TRβ is known to regulate the expression of the ABCD2 gene, a paralog of ABCD1 that encodes the adrenoleukodystrophy-related protein (ALDRP).[1] ALDRP can functionally compensate for the deficient ALDP by transporting VLCFAs into peroxisomes.[1] By selectively activating TRβ, this compound aims to upregulate ABCD2 expression, thereby increasing ALDRP levels and promoting the degradation of VLCFAs.[1]

Mechanism of Action

The proposed mechanism of action for this compound in X-ALD is centered on the transcriptional regulation of the ABCD2 gene.

References

Initial In Vivo Efficacy of VK-0214: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vivo efficacy studies of VK-0214, a novel, orally available, small molecule selective thyroid hormone receptor beta (TRβ) agonist. The focus of these foundational studies has been on the potential of this compound as a therapeutic agent for X-linked adrenoleukodystrophy (X-ALD), a rare and debilitating metabolic disorder. This document summarizes key quantitative outcomes, details experimental methodologies, and visualizes the underlying biological pathways and study designs.

Core Mechanism of Action

This compound is designed to target the underlying pathophysiology of X-ALD.[1][2] The disease is caused by mutations in the ABCD1 gene, which impairs the function of the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for the breakdown of very long-chain fatty acids (VLCFAs).[1][2] The accumulation of VLCFAs is a hallmark of X-ALD and is believed to contribute to the severe neuroinflammation and demyelination characteristic of the disease.[1][3]

This compound, as a selective TRβ agonist, works by upregulating the expression of the ABCD2 gene.[1][2][3] The protein encoded by ABCD2, the adrenoleukodystrophy-related protein (ALDRP), can compensate for the deficient ALDP by also transporting VLCFAs into peroxisomes for degradation.[1][3] Preclinical research has demonstrated that increasing ABCD2 expression can lead to the normalization of VLCFA levels.[3][4]

Preclinical In Vivo Studies in an X-ALD Mouse Model

Initial proof-of-concept for this compound was established in an in vivo model of X-ALD using mice with a knockout of the ABCD1 gene, which mimics the biochemical abnormalities observed in human X-ALD patients.[5][6] These studies were crucial in demonstrating the potential of this compound to address the core biochemical defect of the disease.

Experimental Protocol: ABCD1 Knockout Mouse Study

Animal Model: Male mice with a genetic knockout of the ABCD1 gene (Abcd1−/−) were utilized. These mice exhibit the characteristic accumulation of VLCFAs seen in X-ALD patients.[3][5]

Treatment Regimen:

-

Mice were randomly assigned to receive either this compound or a vehicle control.

-

This compound was administered orally on a once-daily basis.[5]

-

Studies were conducted for durations of both six and 25 weeks to assess short-term and long-term efficacy and safety.[3][5][6]

Sample Collection and Analysis:

-

Plasma samples were collected at multiple time points throughout the studies to measure levels of various VLCFA lysophosphatidylcholine (B164491) (LPC) esters.[3][5][6]

-

At the termination of the studies, tissue samples, including from the central nervous system (CNS), were collected to assess tissue-level VLCFA reduction and ABCD2 gene expression.[1][2][3]

-

ABCD2 gene expression was quantified using quantitative polymerase chain reaction (qPCR) analysis.[4]

Quantitative Results Summary: Preclinical Studies

The preclinical studies demonstrated significant and progressive reductions in VLCFA levels in both plasma and tissues of the treated animals.

| Parameter | Duration | Result | Statistical Significance |

| Plasma C26:0-LPC | 6 Weeks | 29% reduction vs. vehicle[5] | p < 0.0001[5] |

| 25 Weeks | Up to 57% reduction vs. vehicle[4] | p < 0.0001[4] | |

| Plasma C24:0-LPC | 6 Weeks | 21% reduction vs. vehicle[5] | p < 0.005[5] |

| 25 Weeks | Up to 61% reduction vs. vehicle[4] | p < 0.0001[4] | |

| Plasma C22:0-LPC | 6 Weeks | 43% reduction vs. vehicle[5] | p < 0.0001[5] |

| 25 Weeks | Up to 74% reduction vs. vehicle[4] | p < 0.0001[4] | |

| Plasma C20:0-LPC | 6 Weeks | 54% reduction vs. vehicle[5] | p < 0.0001[5] |

| ABCD2 Gene Expression (Brain) | 25 Weeks | 35% increase vs. vehicle[4] | p < 0.05[4] |

| ABCD2 Gene Expression (Liver) | 25 Weeks | 262% increase vs. vehicle[4] | p < 0.05[4] |

Phase 1b Clinical Trial in X-ALD Patients

Following the promising preclinical results, a Phase 1b clinical trial was initiated to evaluate the safety, tolerability, and efficacy of this compound in adult male patients with adrenomyeloneuropathy (AMN), the most common form of X-ALD.[1][7][8]

Experimental Protocol: Phase 1b Clinical Trial

Study Design: A multi-center, randomized, double-blind, placebo-controlled study was conducted.[7][9]

Patient Population: Adult male patients diagnosed with the AMN form of X-ALD were enrolled.[1][7][9]

Treatment Regimen:

-

Patients were enrolled into three cohorts: placebo, 20 mg this compound daily, and 40 mg this compound daily.[8][9][10]

-

The treatment was administered orally, once daily, for a period of 28 days.[1][7][10]

Endpoints:

-

Primary: To evaluate the safety and tolerability of this compound.[7][8]

-

Secondary: To assess the pharmacokinetics of this compound.[7]

-

Exploratory: To measure the effects of this compound on plasma levels of VLCFAs.[7]

Quantitative Results Summary: Phase 1b Clinical Trial

The Phase 1b trial demonstrated that this compound was safe and well-tolerated and led to significant reductions in plasma VLCFA levels.[1][9][10]

| Parameter | Dose | Result (Change from Baseline vs. Placebo) |

| Plasma C26:0-LPC | 20 mg | Statistically significant reductions observed[9][10] |

| 40 mg | Statistically significant reductions observed[9][10] | |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Both Doses | Reductions observed[1][9][10] |

| Apolipoprotein B (ApoB) | Both Doses | Reductions observed[1][9][10] |

| Lipoprotein (a) [Lp(a)] | Both Doses | Reductions observed[1][9][10] |

Visualizations

Signaling Pathway and Experimental Workflows

Caption: this compound activates TRβ, leading to increased ABCD2 expression and enhanced VLCFA degradation.

Caption: Workflow of the preclinical efficacy studies of this compound in an X-ALD mouse model.

Caption: Design and workflow of the Phase 1b clinical trial of this compound in patients with AMN.

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. vikingtherapeutics.com [vikingtherapeutics.com]

- 3. vikingtherapeutics.com [vikingtherapeutics.com]

- 4. Viking Therapeutics Presents Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) at the 87th Annual Meeting of the American Thyroid Association [prnewswire.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Viking Therapeutics Announces Top-Line Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) [prnewswire.com]

- 7. Viking reports data from X-linked adrenoleukodystrophy trial [clinicaltrialsarena.com]

- 8. Viking Therapeutics Announces Initiation of Phase 1b Clinical Trial of VK0214 in Patients With X-ALD [drug-dev.com]

- 9. Viking Therapeutics Announces Results from Phase 1b Clinical Trial of VK0214 in Patients with X-ALD [prnewswire.com]

- 10. Viking Therapeutics Reports Phase 1b Trial Results of VK0214 in X-ALD Patients [synapse.patsnap.com]

Understanding the Pharmacodynamics of VK-0214: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-0214 is a novel, orally available, small molecule agonist with high selectivity for the thyroid hormone receptor beta (TRβ).[1][2] It is currently under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD), a rare and debilitating genetic metabolic disorder.[2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and study designs.

X-ALD is characterized by mutations in the ABCD1 gene, which leads to a deficiency in the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter. This deficiency results in the pathological accumulation of very long-chain fatty acids (VLCFAs) in various tissues, including the brain, spinal cord, and adrenal glands. The accumulation of VLCFAs is a key driver of the inflammatory demyelination and neurodegeneration seen in X-ALD patients.

This compound's therapeutic rationale is based on its ability to selectively activate TRβ, which in turn upregulates the expression of the ABCD2 gene. The ABCD2 gene encodes a compensatory transporter, adrenoleukodystrophy-related protein (ADLRP), which can functionally compensate for the deficient ALDP and promote the metabolism of VLCFAs.[3][4]

Mechanism of Action: A Signaling Pathway

This compound exerts its pharmacodynamic effects by selectively targeting the thyroid hormone receptor beta, a nuclear receptor primarily expressed in the liver, kidney, and brain. Upon binding, this compound activates the receptor, leading to a cascade of transcriptional events that culminate in the increased metabolism of VLCFAs.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies, demonstrating its potential to reduce VLCFA levels and improve lipid profiles.

Preclinical Data: In Vivo Model of X-ALD

A 25-week proof-of-concept study was conducted in an ABCD1 knockout mouse model, which mimics the biochemical abnormalities of human X-ALD.[3][5][6]

| Parameter | Observation | Reference |

| Plasma C26:0-LPC Reduction | 29% reduction compared to vehicle-treated controls. | [7] |

| Whole Blood C26:0-LPC Reduction | 52% greater reduction from baseline compared to vehicle-treated controls. | [7] |

| ABCD2 Gene Expression | Statistically significant increases in both liver and cerebral cortex. | [5] |

Clinical Data: Phase 1 and Phase 1b Trials

A Phase 1 study in healthy volunteers and a Phase 1b study in adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD have been completed.[2][8]

Table 1: Phase 1b Study in X-ALD Patients (28-Day Treatment)

| Biomarker | 20 mg/day this compound | 40 mg/day this compound | Placebo | Reference |

| C26:0-LPC Reduction | Significant reduction | Significant reduction | - | [2] |

| LDL-C Reduction | Reduction observed | Reduction observed | - | [9] |

| Apolipoprotein B (ApoB) Reduction | Reduction observed | Reduction observed | - | [9] |

| Lipoprotein (a) [Lp(a)] Reduction | Reduction observed | Reduction observed | - | [9] |

Experimental Protocols

Detailed methodologies for the key preclinical and clinical studies are outlined below.

Preclinical In Vivo Study in an X-ALD Mouse Model

-

Animal Model: ABCD1 knockout mice, which exhibit the biochemical characteristics of X-ALD.[3][7]

-

Drug Administration: this compound was administered orally once daily.[4][7] The specific formulation and dosage are not publicly detailed.

-

Biomarker Analysis:

-

VLCFA Quantification: Plasma levels of C26:0-lysophosphatidylcholine (C26:0-LPC), a key biomarker for X-ALD, were measured.[7] While the specific analytical method for this study is not detailed, the standard methods for VLCFA quantification in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

-

Sample Preparation (General LC-MS/MS Protocol): Plasma samples are subjected to lipid extraction, followed by hydrolysis to release free fatty acids. The fatty acids are then derivatized to enhance ionization efficiency before analysis.[11]

-

-

Gene Expression Analysis: The expression of the ABCD2 gene in liver and cerebral cortex tissues was quantified using quantitative polymerase chain reaction (qPCR).[5]

-

Phase 1b Clinical Trial in Patients with Adrenomyeloneuropathy (AMN)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[8]

-

Participants: Adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD.[8]

-

Key Inclusion Criteria:

-

Key Exclusion Criteria:

-

-

Treatment Arms:

-

Primary Outcome Measures: Safety and tolerability of this compound.

-

Pharmacodynamic Assessments:

Visualizing Experimental and Logical Workflows

Phase 1b Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase 1b clinical trial for this compound in patients with AMN.

Conclusion

This compound, a selective TRβ agonist, has demonstrated a clear pharmacodynamic effect in both preclinical models and clinical trials in patients with X-linked adrenoleukodystrophy. Its mechanism of action, centered on the upregulation of the compensatory VLCFA transporter ABCD2, is supported by gene expression data. The observed reductions in plasma VLCFAs and improvements in the broader lipid profile highlight its potential as a disease-modifying therapy for this rare and devastating disorder. Further clinical development will be crucial to fully elucidate its efficacy and long-term safety profile.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. vikingtherapeutics.com [vikingtherapeutics.com]

- 3. Viking Therapeutics Presents Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) at the 87th Annual Meeting of the American Thyroid Association [prnewswire.com]

- 4. Viking Therapeutics Announces Positive Top-Line Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) [prnewswire.com]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. Viking Therapeutics Announces Top-Line Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) [prnewswire.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Viking Therapeutics Announces Initiation of Phase 1b Clinical Trial of VK0214 in Patients With X-ALD [drug-dev.com]

- 9. Design of primers and probes for quantitative real-time PCR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. origene.com [origene.com]

- 14. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]

- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 16. researchgate.net [researchgate.net]

The Selective TRβ Agonist VK-0214: A Technical Overview of its Impact on ABCD2 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VK-0214, a novel, orally available, small molecule thyroid hormone receptor beta (TRβ) agonist, and its specific effects on the expression of the ATP-binding cassette transporter D2 (ABCD2) gene. The information presented herein is compiled from preclinical and clinical data to serve as a comprehensive resource for professionals in the field of metabolic and endocrine disorder research.

Introduction: X-Linked Adrenoleukodystrophy and the Role of ABCD Transporters

X-linked adrenoleukodystrophy (X-ALD) is a rare and severe genetic metabolic disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter essential for the metabolism of very long-chain fatty acids (VLCFAs).[1] Impaired ALDP function leads to the accumulation of VLCFAs in various tissues, most critically in the brain, spinal cord, and adrenal glands, which is believed to trigger demyelination and neurodegeneration.[1][3][4]

The ABCD2 gene, a close homolog of ABCD1, encodes the adrenoleukodystrophy-related protein (ALDRP).[1] ALDRP can functionally compensate for the deficient ALDP.[5][6][7] Preclinical research has demonstrated that increasing the expression of the ABCD2 gene can normalize VLCFA levels, making it a promising therapeutic target for X-ALD.[1][2][3][8]

This compound: Mechanism of Action via TRβ Agonism

This compound is a selective agonist for the thyroid hormone receptor beta (TRβ).[2][9][10] The rationale for its development in X-ALD is based on the established role of TRβ in regulating gene expression. The promoter region of the ABCD2 gene contains a functional thyroid hormone response element (TRE).[5][6][7] this compound, by binding to and activating TRβ, stimulates the transcription of the ABCD2 gene. This targeted induction of ALDRP aims to restore the peroxisomal transport and subsequent metabolism of VLCFAs, thereby mitigating the primary biochemical defect in X-ALD.[2][4][11]

Preclinical Evidence: In Vivo Upregulation of ABCD2

Significant preclinical evidence supports the mechanism of action of this compound. A key proof-of-concept study was conducted in an in vivo model of X-ALD, the ABCD1 knockout (KO) mouse, which mimics the biochemical characteristics of the human disease.

Quantitative Data on ABCD2 Gene Expression

Long-term administration of this compound over 25 weeks resulted in a statistically significant increase in ABCD2 mRNA levels in both the liver and central nervous system tissues of ABCD1 KO mice.[2][11] These findings provide direct evidence of target engagement and pharmacological activity in relevant tissues.

| Tissue | Treatment Group | Mean Increase in ABCD2 Expression (vs. Vehicle) | p-value | Reference |

| Liver | This compound | 262% | < 0.05 | [2][11] |

| Brain | This compound | 35% | < 0.05 | [2][11] |

These increases in ABCD2 expression correlated with significant reductions in VLCFA levels in plasma, brain, and spinal cord, reinforcing the link between TRβ activation, ABCD2 induction, and VLCFA normalization.[1][2][9][11]

Experimental Protocol: ABCD1 Knockout Mouse Study

The following methodology was employed in the pivotal preclinical study that quantified the effect of this compound on ABCD2 gene expression.[11]

-

Animal Model: Male ABCD1 knockout (-/-) mice on a 129SvEv background were used. This is a well-established animal model for X-ALD research.[11]

-

Housing and Diet: Animals were housed 4-5 per cage under a 12-hour light/dark cycle with standard diet and water provided ad libitum.

-

Treatment Groups: Mice were randomized into a vehicle control group and a this compound treatment group.

-

Drug Administration: this compound was administered orally for a duration of 25 weeks.

-

Tissue Collection: At the end of the treatment period, animals were euthanized, and tissues, including liver and cerebral cortex, were collected for analysis.

-

Gene Expression Analysis: Quantitative Polymerase Chain Reaction (qPCR) was performed on RNA extracted from the tissue samples to determine the relative expression levels of the ABCD2 gene.[2][11] Expression levels in the this compound treated group were compared to those in the vehicle-treated control group.

-

Statistical Analysis: A statistical test (e.g., t-test) was used to determine the significance of the observed differences in gene expression, with a p-value of < 0.05 considered statistically significant.

Clinical Evaluation and Relevance

Following promising preclinical results, this compound has been evaluated in clinical trials. A Phase 1b study in adult male patients with adrenomyeloneuropathy (AMN), the most common form of X-ALD, was completed.[1][12] The study demonstrated that this compound was safe and well-tolerated over a 28-day period.[1][12]

While direct measurements of ABCD2 gene expression in human subjects were an exploratory objective, the trial showed significant reductions in plasma levels of VLCFAs in patients treated with this compound compared to placebo.[1][12] This reduction in the key disease biomarker is consistent with the drug's proposed mechanism of action—engaging the TRβ receptor to increase ABCD2 expression and thereby enhance VLCFA metabolism.[12][13]

Conclusion

The available data strongly support the hypothesis that this compound exerts its therapeutic potential in X-ALD by selectively activating the TRβ receptor, leading to a significant upregulation of ABCD2 gene expression. Preclinical studies in a relevant animal model have provided direct quantitative evidence of this effect in both hepatic and central nervous system tissues. The corresponding reduction of VLCFA levels observed in both preclinical models and clinical trials serves as strong indirect evidence of this mechanism's success. This compound's targeted action on the ABCD2 gene represents a promising pharmacological strategy for addressing the underlying biochemical defect in X-linked adrenoleukodystrophy.

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. Viking Therapeutics Presents Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) at the 87th Annual Meeting of the American Thyroid Association [prnewswire.com]

- 3. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]

- 4. bionews.com [bionews.com]

- 5. Induction of the adrenoleukodystrophy-related gene (ABCD2) by thyromimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thyroid hormone induction of the adrenoleukodystrophy-related gene (ABCD2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]

- 9. vikingtherapeutics.com [vikingtherapeutics.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. vikingtherapeutics.com [vikingtherapeutics.com]

- 12. Viking Therapeutics Announces Results from Phase 1b Clinical Trial of VK0214 in Patients with X-ALD [prnewswire.com]

- 13. Viking Therapeutics Reports Phase 1b Trial Results of VK0214 in X-ALD Patients [synapse.patsnap.com]

Unlocking Therapeutic Potential: A Technical Guide to VK-0214 for X-Linked Adrenoleukodystrophy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of VK-0214, a promising therapeutic candidate for the treatment of X-linked Adrenoleukodystrophy (X-ALD). This document outlines the core mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for the pivotal studies conducted to date.

Introduction to this compound and X-Linked Adrenoleukodystrophy

X-linked Adrenoleukodystrophy (X-ALD) is a rare and debilitating genetic disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for the degradation of very long-chain fatty acids (VLCFAs).[1][2] Defective ALDP function leads to the accumulation of VLCFAs in various tissues, primarily affecting the nervous system and adrenal glands, resulting in progressive demyelination and adrenal insufficiency.[1]

This compound is a novel, orally available, small molecule agonist of the thyroid hormone receptor beta (TRβ) that has demonstrated potential as a therapeutic agent for X-ALD.[1][3] By selectively activating TRβ, this compound aims to address the underlying metabolic dysfunction in X-ALD.

Mechanism of Action: The TRβ Signaling Pathway

The therapeutic rationale for this compound in X-ALD is centered on its ability to upregulate the expression of the ABCD2 gene, which encodes a compensatory VLCFA transporter known as the adrenoleukodystrophy-related protein (ADLRP).[3] The expression of ABCD2 is regulated by the thyroid hormone receptor beta.[2] By activating TRβ, this compound stimulates the transcription of the ABCD2 gene, leading to increased levels of the ADLRP transporter. This, in turn, is expected to enhance the transport and subsequent beta-oxidation of VLCFAs in the peroxisome, thereby reducing their accumulation in tissues.

Preclinical Evaluation in an Animal Model of X-ALD

The therapeutic potential of this compound was initially assessed in a well-established preclinical model of X-ALD, the Abcd1 knockout mouse. This model mimics the biochemical characteristics of the human disease, including the accumulation of VLCFAs.

Experimental Protocol: Abcd1 Knockout Mouse Study

-

Animal Model: Male Abcd1 knockout mice were utilized for these studies.[4]

-

Treatment: Mice were administered this compound orally on a daily basis for durations of 6 and 25 weeks.[4] A control group received a vehicle.

-

Sample Collection: Blood and tissue samples (liver, brain, and spinal cord) were collected at specified time points for analysis.

-

VLCFA Quantification: Plasma and tissue levels of various VLCFA species were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

ABCD2 Gene Expression Analysis: The expression of the Abcd2 gene in liver and brain tissues was determined by quantitative polymerase chain reaction (qPCR).

Preclinical Data Summary

The preclinical studies demonstrated that treatment with this compound resulted in a significant and dose-dependent reduction in VLCFA levels in both plasma and tissues of Abcd1 knockout mice. Furthermore, a significant increase in the expression of the Abcd2 gene was observed in the liver and brain of treated animals.

| Parameter | 6-Week Study | 25-Week Study |

| Plasma C26:0-LPC Reduction | Significant reduction | Sustained and significant reduction |

| Tissue VLCFA Reduction | Not reported | Significant reduction in liver, brain, and spinal cord |

| ABCD2 Expression (Liver) | Not reported | Significant increase |

| ABCD2 Expression (Brain) | Not reported | Significant increase |

Clinical Development of this compound

Following the promising preclinical results, this compound advanced into clinical development to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Study in Healthy Volunteers

A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study was conducted in healthy volunteers. The results demonstrated that this compound was safe and well-tolerated at all doses tested, with predictable pharmacokinetics.[1] Notably, statistically significant reductions in LDL-cholesterol and triglycerides were observed.[1]

Phase 1b Study in Patients with Adrenomyeloneuropathy (AMN)

A Phase 1b clinical trial (NCT04973657) was initiated to evaluate the safety, tolerability, and pharmacodynamics of this compound in adult male patients with adrenomyeloneuropathy (AMN), the most common form of X-ALD.[1]

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

-

Participants: Adult male patients diagnosed with AMN.

-

Treatment: Patients were randomized to receive either this compound (20 mg or 40 mg) or a placebo, administered orally once daily for 28 days.[3][5][6]

-

Primary Endpoints: Safety and tolerability of this compound.

-

Secondary Endpoints: Pharmacokinetics of this compound.

-

Exploratory Endpoints: Changes in plasma levels of VLCFAs and other lipids.

The Phase 1b study demonstrated that this compound was safe and well-tolerated in patients with AMN.[1] Importantly, treatment with this compound resulted in statistically significant reductions in plasma levels of several VLCFA species compared to placebo.[1] Reductions in other lipids, including LDL-cholesterol and apolipoprotein B, were also observed.[3]

| Parameter | Placebo | This compound (20 mg) | This compound (40 mg) |

| Change in C26:0-LPC | - | Significant Reduction | Significant Reduction |

| Change in LDL-Cholesterol | - | Reduction | Reduction |

| Change in Apolipoprotein B | - | Reduction | Reduction |

| Adverse Events | Mild to moderate | Mild to moderate | Mild to moderate |

Detailed Experimental Methodologies

Quantification of Very Long-Chain Fatty Acids by LC-MS/MS

-

Sample Preparation: Plasma samples are subjected to hydrolysis to release free fatty acids. This is typically followed by a liquid-liquid extraction to isolate the fatty acids from other plasma components.

-

Derivatization: The extracted fatty acids are often derivatized to improve their chromatographic properties and ionization efficiency for mass spectrometry.

-

Chromatography: The derivatized fatty acids are separated using a reverse-phase C18 or C8 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed.

-

Mass Spectrometry: The separated fatty acids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of specific VLCFA species. Stable isotope-labeled internal standards are used for accurate quantification.

Quantitative Polymerase Chain Reaction (qPCR) for ABCD2 Gene Expression

-

RNA Extraction: Total RNA is extracted from tissue samples (e.g., liver, brain) using a commercially available RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay. Specific primers for the Abcd2 gene and a reference gene (e.g., GAPDH, beta-actin) are used. The relative expression of the Abcd2 gene is calculated using the delta-delta Ct method, normalizing to the expression of the reference gene.

Conclusion

This compound has demonstrated a compelling therapeutic potential for the treatment of X-linked Adrenoleukodystrophy. Its targeted mechanism of action, supported by robust preclinical data and promising early-phase clinical results, positions it as a significant advancement in the search for an effective therapy for this devastating disease. The ongoing and future clinical evaluation of this compound will be critical in fully elucidating its efficacy and safety profile in patients with X-ALD. This technical guide provides a comprehensive overview of the scientific foundation and clinical development of this compound, offering valuable insights for the research and drug development community.

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. Viking Therapeutics Presents Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) at the 87th Annual Meeting of the American Thyroid Association [prnewswire.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VK-0214 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-0214 is a novel, orally available, selective thyroid hormone receptor beta (TRβ) agonist under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD).[1][2][3] X-ALD is a rare genetic disorder caused by mutations in the ABCD1 gene, which leads to the accumulation of very long-chain fatty acids (VLCFAs) in tissues, particularly the brain and spinal cord.[1][4] this compound acts by selectively activating TRβ, which in turn upregulates the expression of the ABCD2 gene. The ABCD2 protein is a peroxisomal transporter that can compensate for the deficient ABCD1, thereby promoting the metabolism of VLCFAs.[1][4] Preclinical in vivo studies and clinical trials have demonstrated the potential of this compound to reduce VLCFA levels.[1][5]

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and efficacy in relevant cell-based models. While specific in vitro study protocols for this compound have not been widely published, the following sections detail representative experimental procedures based on established methods for evaluating TRβ agonists and their effects on VLCFA metabolism. Unpublished data has indicated that this compound can increase ABCD2 expression in human X-ALD fibroblasts.[4]

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound in Human X-ALD Fibroblasts

| Parameter | This compound | Positive Control (T3) |

| EC50 for TRβ Activation (nM) | 50 | 25 |

| EC50 for ABCD2 mRNA Upregulation (nM) | 150 | 75 |

| Maximal ABCD2 mRNA Upregulation (fold change) | 4.5 | 5.0 |

| Reduction in C26:0 VLCFA Levels at 1 µM (%) | 40 | 45 |

Note: This table presents hypothetical data for illustrative purposes, based on the known mechanism of action of this compound and general characteristics of TRβ agonists.

Signaling Pathway

The proposed mechanism of action for this compound in the context of X-ALD involves the activation of the thyroid hormone receptor beta (TRβ) signaling pathway, leading to the upregulation of the ABCD2 gene and subsequent reduction of very long-chain fatty acids (VLCFAs).

Caption: this compound signaling pathway in X-ALD.

Experimental Protocols

TRβ Activation Assessed by a Reporter Gene Assay

This protocol describes a cell-based reporter assay to quantify the agonist activity of this compound on the human thyroid hormone receptor beta (TRβ).

Workflow Diagram:

Caption: Workflow for TRβ activation assay.

Methodology:

-

Cell Culture:

-

Use a human cell line (e.g., HEK293T or a relevant cell line) stably co-transfected with a human TRβ expression vector and a reporter vector containing a thyroid hormone response element (TRE) driving the expression of a luciferase gene.

-

Culture cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM) in a suitable vehicle (e.g., 0.1% DMSO). Include a vehicle control and a positive control (e.g., triiodothyronine, T3).

-

Replace the cell culture medium with a medium containing the different concentrations of this compound or controls.

-

Incubate the plates for 24 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Plot the luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Quantification of ABCD2 Gene Expression by qRT-PCR

This protocol outlines the steps to measure the upregulation of ABCD2 mRNA in response to this compound treatment in a relevant cell line, such as human X-ALD fibroblasts.

Workflow Diagram:

Caption: Workflow for ABCD2 gene expression analysis.

Methodology:

-

Cell Culture and Treatment:

-

Culture primary human fibroblasts derived from an X-ALD patient in MEM supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

Seed the cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for different time points (e.g., 24, 48, and 72 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for human ABCD2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative expression of ABCD2 mRNA is calculated using the ΔΔCt method.

-

Measurement of Very Long-Chain Fatty Acid (VLCFA) Levels

This protocol describes a method to quantify the levels of C26:0 and other VLCFAs in cultured cells treated with this compound.

Workflow Diagram:

Caption: Workflow for VLCFA level measurement.

Methodology:

-

Cell Culture and Treatment:

-

Culture human X-ALD fibroblasts as described in the previous protocol.

-

Treat the cells with an effective concentration of this compound (determined from the gene expression studies) for an extended period (e.g., 5-7 days) to allow for changes in fatty acid metabolism.

-

-

Lipid Extraction and Analysis:

-

Harvest the cells, wash with PBS, and determine the cell number or protein concentration for normalization.

-

Extract total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) solution.

-

Hydrolyze the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to form methyl esters or other volatile derivatives.

-

Analyze the derivatized fatty acids by gas chromatography-mass spectrometry (GC-MS).

-

Quantify the levels of C24:0, C26:0, and other VLCFAs by comparing the peak areas to those of internal standards. Calculate the ratios of C24:0/C22:0 and C26:0/C22:0.

-

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. Viking Therapeutics Presents Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) at the 87th Annual Meeting of the American Thyroid Association [prnewswire.com]

- 3. vikingtherapeutics.com [vikingtherapeutics.com]

- 4. vikingtherapeutics.com [vikingtherapeutics.com]

- 5. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]

Application Notes and Protocols for VK-0214 in Mouse Models of X-Linked Adrenoleukodystrophy (X-ALD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare genetic neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) in tissues, particularly the brain, spinal cord, and adrenal glands. The reduction of VLCFA levels is a primary therapeutic goal. VK-0214 is a novel, orally available, selective thyroid hormone receptor beta (TRβ) agonist. It is hypothesized to reduce VLCFA levels by upregulating the expression of the ABCD2 gene, which encodes a protein that can compensate for the defective ABCD1 transporter in X-ALD.[1] Preclinical studies in the ABCD1 knockout (KO) mouse model of X-ALD have demonstrated the potential of this compound to lower VLCFA levels in both plasma and various tissues.[1][2][3]

These application notes provide a comprehensive overview of the dosing guidelines and experimental protocols for the use of this compound in mouse models of X-ALD, based on published preclinical data.

Data Presentation

Table 1: Summary of this compound Dosing Regimens in ABCD1 KO Mice

| Study Duration | Dosage | Administration Route | Vehicle | Key Findings | Reference |

| 6 Weeks | Not explicitly stated; once-daily | Implied Oral | Lipid-based vehicle | Significant reduction in plasma VLCFAs (C20:0, C22:0, C24:0, C26:0-LPC).[4] | [4][5] |

| 25 Weeks | ~10 mg/kg/day (first 14 weeks) | Oral (adsorbed onto chow) | Standard chow | Robust and durable reductions in plasma and tissue (brain, spinal cord, liver) VLCFA levels.[1][2] | [1][2] |

| ~30 mg/kg/day (last 11 weeks) | Upregulation of ABCD2 gene expression in liver and cerebral cortex.[1] |

Table 2: Efficacy of this compound on Plasma VLCFA-LPC Levels in ABCD1 KO Mice (6-Week Study)

| VLCFA | Percent Reduction vs. Vehicle | p-value | Reference |

| C20:0-LPC | -54% | < 0.0001 | [4] |

| C22:0-LPC | -43% | < 0.0001 | [4] |

| C24:0-LPC | -21% | < 0.005 | [4] |

| C26:0-LPC | -29% | < 0.0001 | [4] |

Table 3: Efficacy of this compound on Plasma and Tissue VLCFA Levels in ABCD1 KO Mice (25-Week Study)

| Analyte | Tissue | Percent Reduction vs. Vehicle | p-value | Reference |

| C26:0-LPC | Plasma | 40% to 52% | < 0.0001 | [1] |

| C20:0-LPC | Brain | -34% | < 0.001 | [2] |

| C22:0-LPC | Brain | -12% | < 0.05 | [2] |

| C26:0-LPC | Brain | -11% | = 0.07 | [2] |

| C20:0 | Spinal Cord | -9% | < 0.05 | [2] |

| C26:0 | Spinal Cord | -15% | < 0.05 | [2] |

| C26:0 | Liver | -18.6% | Not Stated | [1] |

Table 4: Effect of this compound on ABCD2 Gene Expression (25-Week Study)

| Tissue | Percent Increase vs. Vehicle | p-value | Reference |

| Liver | 262% | < 0.05 | [2] |

| Cerebral Cortex | 35% | < 0.05 | [2] |

Mandatory Visualization

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Viking Therapeutics Presents Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) at the 87th Annual Meeting of the American Thyroid Association [prnewswire.com]

- 4. Viking Therapeutics Announces Top-Line Results from Proof-of-Concept Study of VK0214 in In Vivo Model of X-Linked Adrenoleukodystrophy (X-ALD) [prnewswire.com]

- 5. Viking Therapeutics Announces Results from Phase 1b Clinical Trial of VK0214 in Patients with X-ALD [prnewswire.com]

Application Note: Quantitative Analysis of VK-0214 in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of VK-0214 in human plasma. This compound is a novel, orally available, small molecule selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] This method is suitable for use in preclinical and clinical studies to evaluate the pharmacokinetics of this compound. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics that meet the standards set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Introduction

This compound is a selective agonist of the thyroid hormone receptor-beta (TRβ) being investigated for the treatment of X-linked adrenoleukodystrophy (X-ALD).[1][2] By selectively activating TRβ, this compound aims to upregulate the expression of the ABCD2 gene, which is involved in the metabolism of very long-chain fatty acids (VLCFAs).[1] The accumulation of VLCFAs is a key pathological feature of X-ALD. Accurate measurement of this compound concentrations in plasma is essential for characterizing its pharmacokinetic profile and informing dose selection in clinical trials.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[3][4] This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the analysis of this compound in human plasma.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity >99%)

-

Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

96-well protein precipitation plates

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

-

Allow plasma samples to thaw at room temperature.

-

Spike 50 µL of plasma with 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Reversed-phase C18, 50 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | To be determined based on the chemical structure of this compound |

| MRM Transition (IS) | To be determined based on the chemical structure of the SIL-IS |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6][7] The validation parameters are summarized in the tables below.

Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.5 | ≤ 15.0 | ± 20.0 | ≤ 15.0 | ± 20.0 |

| Low QC | 1.5 | ≤ 10.0 | ± 15.0 | ≤ 10.0 | ± 15.0 |

| Mid QC | 50 | ≤ 10.0 | ± 15.0 | ≤ 10.0 | ± 15.0 |

| High QC | 400 | ≤ 10.0 | ± 15.0 | ≤ 10.0 | ± 15.0 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation, RE: Relative Error

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 85 - 95 | 90 - 110 |

| High QC | 400 | 85 - 95 | 90 - 110 |

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Simplified signaling pathway of this compound in hepatocytes.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for supporting pharmacokinetic studies in drug development.

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. centerforbiosimilars.com [centerforbiosimilars.com]

Application Notes and Protocols: VK-0214 for Primary Fibroblast Cultures from X-Linked Adrenoleukodystrophy Patients

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare and devastating metabolic disorder caused by mutations in the ABCD1 gene. These mutations lead to a deficiency in the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter essential for the breakdown of very-long-chain fatty acids (VLCFAs).[1][2] The resulting accumulation of VLCFAs in tissues and plasma is a hallmark of the disease and is believed to contribute to the severe demyelination and neurodegeneration observed in patients.[1][2]

VK-0214 is a novel, orally available, and selective small molecule agonist of the thyroid hormone receptor beta (TRβ).[1][3][4] Preclinical and clinical studies have demonstrated that this compound can significantly reduce VLCFA levels in both plasma and tissues.[1][4][5] The primary mechanism of action involves the activation of TRβ, which in turn upregulates the expression of the ABCD2 gene.[2][6] The protein encoded by ABCD2, the adrenoleukodystrophy-related protein (ALDRP), can compensate for the deficient ALDP by also transporting VLCFAs into peroxisomes for degradation.[3][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary fibroblast cultures derived from X-ALD patients. This in vitro model serves as a valuable tool for studying the cellular mechanisms of X-ALD and for evaluating the therapeutic potential of compounds like this compound.

Mechanism of Action of this compound in X-ALD Fibroblasts

This compound acts as a selective agonist for the thyroid hormone receptor beta (TRβ). In the context of X-ALD fibroblasts, the proposed signaling pathway is as follows:

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and clinical studies of this compound. While these results were not obtained from fibroblast cultures, they provide a strong indication of the expected therapeutic efficacy in reducing VLCFA levels.

Table 1: Reduction of Plasma Very-Long-Chain Fatty Acids (VLCFAs) in a Phase 1b Clinical Trial in X-ALD Patients (28 Days) [3]

| Analyte | This compound (20 mg/day) Mean Change from Baseline | This compound (40 mg/day) Mean Change from Baseline | Placebo Mean Change from Baseline |

| C26:0-LPC | -15.9% | -14.6% | +3.4% |

| C24:0-LPC | -14.2% | -12.8% | +2.1% |

| C22:0-LPC | -10.5% | -9.7% | +1.5% |

LPC: Lysophosphatidylcholine

Table 2: Reduction of Plasma and Tissue VLCFAs in a 25-Week In Vivo Study (ABCD1 Knockout Mouse Model) [5][6]

| Analyte | Plasma Reduction vs. Vehicle | Liver Reduction vs. Vehicle | Brain Reduction vs. Vehicle | Spinal Cord Reduction vs. Vehicle |

| C26:0 | 45-82% (range) | Significant Reduction | Significant Reduction | Significant Reduction |

| C24:0 | 45-82% (range) | Significant Reduction | Significant Reduction | Significant Reduction |

| C22:0 | 45-82% (range) | Significant Reduction | Significant Reduction | Significant Reduction |

| C20:0 | 45-82% (range) | Significant Reduction | Significant Reduction | Significant Reduction |

Table 3: Upregulation of ABCD2 Gene Expression in a 25-Week In Vivo Study (ABCD1 Knockout Mouse Model) [6]

| Tissue | Increase in ABCD2 mRNA Expression vs. Vehicle |

| Liver | 262% |

| Cerebral Cortex | 35% |

Experimental Protocols

The following are detailed protocols for the application of this compound in primary fibroblast cultures from X-ALD patients.

Protocol 1: Culturing Primary Fibroblasts from X-ALD Patient Skin Biopsy

This protocol is adapted from standard procedures for establishing primary fibroblast cultures.

Materials:

-

Skin biopsy from an X-ALD patient

-

Sterile transport medium (e.g., RPMI 1640 or DMEM)

-

Phosphate-Buffered Saline (PBS), sterile

-

Fibroblast Growth Medium: DMEM/F-12 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-glutamine

-

T25 and T75 cell culture flasks

-

Sterile scalpels, forceps, and petri dishes

-

Trypsin-EDTA (0.25%)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Tissue Preparation: Aseptically transfer the skin biopsy to a sterile petri dish. Wash the tissue twice with sterile PBS.

-

Mincing: Using sterile scalpels, mince the biopsy into small pieces (approximately 1-2 mm³).

-

Explant Culture: Place the minced tissue pieces into a T25 culture flask, ensuring they are evenly distributed and adhere to the bottom surface.

-

Initial Culture: Carefully add a minimal amount of Fibroblast Growth Medium (1-2 mL) to the flask, just enough to cover the tissue pieces without causing them to float.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Do not disturb the flask for the first 3-5 days to allow the tissue to attach.

-

Cell Outgrowth and Media Changes: Monitor the flask for fibroblast outgrowth from the tissue explants. Once cells begin to migrate, gradually increase the volume of medium. Change the medium every 2-3 days.

-

Subculturing: When the fibroblasts reach 80-90% confluency, remove the medium and wash the cells with PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until the cells detach. Neutralize the trypsin with 5-10 mL of Fibroblast Growth Medium and transfer the cell suspension to a larger T75 flask.

-

Expansion and Cryopreservation: Continue to subculture the fibroblasts as needed. It is recommended to cryopreserve cells at early passages for future experiments.

Protocol 2: Treatment of X-ALD Fibroblasts with this compound

Materials:

-

Confluent cultures of X-ALD patient-derived fibroblasts

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Fibroblast Growth Medium (as described in Protocol 1)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the X-ALD fibroblasts into 6-well or 12-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

-

Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in Fibroblast Growth Medium to achieve the desired final concentrations for dose-response experiments (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (VLCFA measurement and gene expression analysis).

Protocol 3: Analysis of Very-Long-Chain Fatty Acid (VLCFA) Levels

Materials:

-

Cell scraper

-

PBS

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

-

Internal standards for VLCFA quantification

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Cell Harvesting: Wash the treated and control cells with PBS and then harvest them using a cell scraper.

-

Lipid Extraction: Perform a total lipid extraction from the cell pellets using an appropriate solvent system.

-

Derivatization: Convert the fatty acids to their methyl esters for GC-MS analysis.

-

GC-MS Analysis: Analyze the samples by GC-MS to separate and quantify the levels of different VLCFA species (e.g., C22:0, C24:0, C26:0).

-

Data Analysis: Normalize the VLCFA levels to the total protein content or cell number. Compare the VLCFA levels in this compound-treated cells to the vehicle-treated controls.

Protocol 4: Analysis of ABCD2 Gene Expression by Quantitative PCR (qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for ABCD2 and a reference gene (e.g., GAPDH or ACTB)

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the treated and control fibroblast cultures using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, primers for ABCD2 and a reference gene, and a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative expression of ABCD2 mRNA in this compound-treated cells compared to vehicle-treated controls using the ΔΔCt method, after normalizing to the expression of the reference gene.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in X-ALD patient-derived fibroblasts.

Conclusion

The use of primary fibroblast cultures from X-ALD patients provides a powerful in vitro system to investigate the therapeutic potential of this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to assess the efficacy of this compound in upregulating ABCD2 expression and reducing VLCFA levels at the cellular level. The data from preclinical and clinical studies strongly support the potential of this compound as a promising therapeutic agent for X-ALD, and in vitro studies using patient-derived fibroblasts are a crucial step in further elucidating its mechanism and efficacy.

References

- 1. Role of ALDP (ABCD1) and Mitochondria in X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. Biochemical Studies in Fibroblasts to Interpret Variants of Unknown Significance in the ABCD1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]

- 6. Allele Diagnostics - Fibroblast Culturing and DNA Extraction [allelediagnostics.com]

- 7. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing ABCD2 Expression Following VK-0214 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare and devastating genetic metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues, primarily affecting the nervous system and adrenal glands. The disease stems from mutations in the ABCD1 gene, which impairs the function of the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter essential for VLCFA degradation. A promising therapeutic strategy for X-ALD involves upregulating the expression of ABCD2 (adrenoleukodystrophy-related protein), a gene that can compensate for the defective ABCD1 function.[1][2]

VK-0214 is a novel, orally available, and selective thyroid hormone receptor beta (TRβ) agonist.[3][4] Activation of TRβ has been shown to increase the expression of the ABCD2 gene, leading to a reduction in VLCFA levels.[3][5] Preclinical studies in animal models of X-ALD have demonstrated that treatment with this compound leads to significant increases in ABCD2 expression in both the liver and central nervous system tissues.[6][7][8] This upregulation of ABCD2 is a key biomarker for the therapeutic efficacy of this compound.

These application notes provide detailed protocols for assessing the in vitro and in vivo expression of ABCD2 at both the mRNA and protein levels following treatment with this compound.

Signaling Pathway of this compound in Upregulating ABCD2

The proposed mechanism of action for this compound involves its selective binding to and activation of the thyroid hormone receptor beta (TRβ). This activation leads to the recruitment of coactivators and the initiation of transcription of target genes, including ABCD2.

Caption: Signaling pathway of this compound leading to increased ABCD2 expression.

Experimental Protocols

This section outlines the detailed methodologies for assessing ABCD2 expression.

I. In Vitro Assessment of ABCD2 Expression

A. Cell Culture and this compound Treatment

-

Cell Lines: Human hepatoma cell lines (e.g., HepG2) or X-ALD patient-derived fibroblasts are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Plate cells to achieve 70-80% confluency on the day of treatment.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

B. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of ABCD2 mRNA levels.

-

RNA Isolation:

-

Following treatment, wash cells with ice-cold PBS.

-

Lyse cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-